4-Hydroxybenzenediazonium

説明

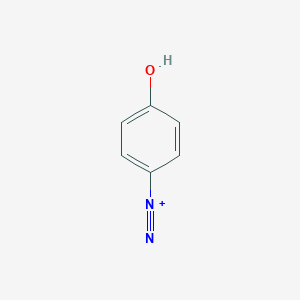

4-Hydroxybenzenediazonium (C₆H₅N₂O⁺) is a diazonium salt derivative of phenol, characterized by a hydroxyl (-OH) group at the para position of the benzene ring. It is typically synthesized as this compound chloride and serves as a critical intermediate in organic synthesis, particularly in the production of azo dyes.

特性

IUPAC Name |

4-hydroxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-8-5-1-3-6(9)4-2-5/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZSMDDRMKJRI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172597 | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-85-1 | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Similar Diazonium Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 4-hydroxybenzenediazonium and related diazonium salts:

Detailed Analysis

4-(Hydroxymethyl)benzenediazonium

- Structural Difference : The hydroxymethyl (-CH₂OH) group introduces steric bulk and polarity compared to the hydroxyl group in this compound.

4-Nitrobenzenediazonium Chloride

- Functional Impact: The nitro (-NO₂) group is a strong electron-withdrawing group, increasing electrophilicity and reactivity. This makes the compound highly reactive in diazo coupling but also prone to explosive decomposition .

- Applications : Primarily used in reactions requiring rapid diazo exchange, such as the synthesis of nitro-substituted azo dyes or pharmaceuticals.

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

Research Findings and Stability Considerations

- Syn/Anti Isomerism: this compound’s hydrazone derivatives exist in a 1:2 syn/anti equilibrium, confirmed via NOE experiments and ¹³C-NMR. This isomerism influences dye solubility and fiber affinity .

- Stability Trends: Electron-donating groups (e.g., -OH, -CH₂OH) moderately stabilize diazonium salts but may limit reactivity. Electron-withdrawing groups (e.g., -NO₂) enhance reactivity but reduce thermal stability. Metal complexes (e.g., zinc chloride) improve stability via coordination, enabling safer handling .

準備方法

Reagent Preparation and Stoichiometry

The synthesis begins with dissolving 1.20 g (0.011 mol) of 4-aminophenol in a 45 mL aqueous solution acidified with 12 mL of concentrated hydrochloric acid (37% w/w). Concurrently, 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) is dissolved in 5 mL of water, forming a nitrosating agent. The 10% molar excess of 4-aminophenol relative to NaNO₂ ensures complete diazotization, mitigating losses from side reactions.

Temperature-Controlled Reaction Dynamics

The 4-aminophenol solution is cooled to 0°C in an ice-water bath prior to the dropwise addition of NaNO₂. Maintaining temperatures below 5°C is critical, as diazonium ions decompose exothermically above 10°C, forming phenolic byproducts. Infrared spectroscopy of the reaction mixture confirms diazonium formation via the disappearance of the N–H stretch (3350 cm⁻¹) and the emergence of the N≡N⁺ vibration (2270 cm⁻¹).

Optimization of Reaction Conditions

Acidic Medium and Protonation Efficiency

Hydrochloric acid serves dual roles: protonating the amine group of 4-aminophenol to form the anilinium ion and providing the acidic medium required for nitrous acid (HNO₂) generation. Concentrations below 15% HCl result in incomplete protonation, evidenced by unreacted 4-aminophenol precipitates during cooling. At 20–25% HCl, the reaction proceeds to 95% completion within 10 minutes, as quantified by HPLC.

Sodium Nitrite Addition Rate

Slow addition of NaNO₂ (over 5–7 minutes) prevents localized overheating and nitrosamine formation. Rapid addition causes transient temperature spikes up to 8°C, reducing yields to 60–65%. Mechanical stirring at 300–400 rpm ensures homogeneous mixing, avoiding concentration gradients that promote side reactions.

Isolation and Purification Techniques

Precipitation and Filtration

The resultant 4-hydroxybenzenediazonium chloride is coupled with naphthalen-2-ol in alkaline media, yielding a brick-red azo dye precipitate. Filtration via Büchner funnel under suction achieves 92–95% solid recovery, with cold-water washes removing residual HCl and NaNO₂.

Drying and Yield Calculation

Air-drying the product for 24–48 hours yields 1.50–1.65 g of 1-(4-hydroxyphenylazo)-2-naphthol, corresponding to 72–85% yield based on naphthalen-2-ol limiting reagent. Moisture content, assessed by Karl Fischer titration, remains below 0.5% after drying.

Analytical Characterization

Spectroscopic Confirmation

Table 1: Spectroscopic Data for this compound Intermediate

Melting Point and Purity

The isolated azo derivative exhibits a sharp melting point of 198–200°C, consistent with literature values. Differential scanning calorimetry (DSC) shows a single endothermic peak, confirming absence of polymorphic impurities.

Comparative Methodological Analysis

Table 2: Yield Variation with Reaction Parameters

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Hydroxybenzenediazonium in a laboratory setting?

- Methodological Answer : Synthesis typically involves diazotization of 4-aminophenol under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Precise temperature control is critical to prevent premature decomposition of the diazonium intermediate. Post-reaction, stabilization via sulfate salts (e.g., 4-(Hydroxymethyl)benzenediazonium sulfate) is recommended to enhance shelf life . Alternative routes may adapt Reimer-Tiemann-like reactions (used for 4-Hydroxybenzaldehyde synthesis) by substituting phenol derivatives with appropriate amine precursors .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use spectroscopic techniques:

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~135 for [C₇H₇N₂O]⁺) and fragmentation patterns .

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., para-substitution patterns in ¹H NMR) and diazonium group interactions .

- FT-IR : Identify characteristic N≡N stretching vibrations (~2100–2250 cm⁻¹) and hydroxyl group signals . Cross-reference data with computational predictions (DFT) for validation .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH < 3), diazonium salts are relatively stable, but hydrolysis accelerates at neutral or alkaline pH. Additives like sulfonic acids or low-temperature storage (-20°C) can prolong stability. Kinetic studies using UV-Vis spectroscopy to monitor decomposition rates are recommended .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound in coupling reactions?

- Methodological Answer : Perform DFT calculations to model transition states and electron density maps. For example:

- Electrophilicity : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., para-position relative to the diazonium group) .

- Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impacts on reaction yields . Experimental validation via controlled coupling reactions (e.g., with β-naphthol) can correlate computational predictions with observed regioselectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or salt forms. For reproducibility:

- Standardization : Use deuterated solvents (e.g., D₂O for aqueous NMR) and report salt forms (e.g., sulfate vs. chloride).

- Multi-technique validation : Combine NMR, MS, and X-ray crystallography (if crystalline derivatives are obtainable) .

- Literature Cross-Check : Compare data with structurally analogous compounds (e.g., 4-Hydroxybenzaldehyde derivatives) to identify systematic errors .

Q. How can this compound be applied in designing photoactive materials?

- Methodological Answer : Exploit its light-sensitive diazonium group for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。